molecular formula C7H4BrF3OS B071100 4-Bromo-2-(trifluoromethoxy)thiophenol CAS No. 175278-15-6

4-Bromo-2-(trifluoromethoxy)thiophenol

Cat. No. B071100
CAS RN: 175278-15-6
M. Wt: 273.07 g/mol
InChI Key: WWZNHDMEBZHFTK-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)thiophenol is a chemical compound with the empirical formula C7H4BrF3OS . It has a molecular weight of 273.07 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethoxy)thiophenol can be represented by the SMILES string FC(F)(F)Oc1cc(Br)ccc1S . The InChI representation is 1S/C7H4BrF3OS/c8-4-1-2-6(13)5(3-4)12-7(9,10)11/h1-3,13H .


Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethoxy)thiophenol has a molecular weight of 273.07 g/mol . It has a XLogP3-AA value of 3.9, indicating its relative lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 271.91183 g/mol . The topological polar surface area is 10.2 Ų .

Scientific Research Applications

Pharmaceutical Drug Synthesis

4-Bromo-2-(trifluoromethoxy)thiophenol serves as a building block in the synthesis of various pharmaceutical drugs. Its molecular structure allows for the introduction of bromine and trifluoromethoxy functional groups into drug compounds, which can significantly alter their pharmacological properties .

Proteomics Research

This compound is utilized in proteomics research, where it may be involved in the study of protein interactions and functions. Its unique chemical properties can aid in the identification and characterization of proteins within biological samples .

Material Science

In material science, 4-Bromo-2-(trifluoromethoxy)thiophenol can be used to modify surface properties of materials. The bromine atom can participate in various coupling reactions, leading to the development of new materials with desired features .

Organic Synthesis

As an intermediate in organic synthesis, this compound is employed in the preparation of more complex organic molecules. Its reactive sites make it a versatile reagent for constructing thiophene derivatives with potential applications in dyes, OLEDs, and other electronic devices .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-(trifluoromethoxy)thiophenol could be used as a standard or reagent in the quantification and detection of other substances. Its stability and distinct spectral properties make it suitable for use in various spectroscopic methods .

Agrochemical Research

This thiophenol derivative may find applications in the development of new agrochemicals. The presence of the trifluoromethoxy group can impart properties like increased stability and bioavailability to agrochemical formulations .

Antitumor Agent Synthesis

It has been employed in the biological evaluation of some analogs of antitumor agents. The bromine atom in its structure can be used for further functionalization, leading to the creation of compounds with potential antitumor activity .

Environmental Science

In environmental science, researchers might explore the use of 4-Bromo-2-(trifluoromethoxy)thiophenol in the synthesis of chemicals that can degrade environmental pollutants or serve as safer alternatives to harmful substances .

Safety and Hazards

When handling 4-Bromo-2-(trifluoromethoxy)thiophenol, it is recommended to wear personal protective equipment/face protection. It should not come into contact with eyes, skin, or clothing. It should only be used under a chemical fume hood, and dust should not be inhaled. Ingestion is to be avoided, and immediate medical assistance should be sought if swallowed .

properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3OS/c8-4-1-2-6(13)5(3-4)12-7(9,10)11/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZNHDMEBZHFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371354
Record name 4-Bromo-2-(trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethoxy)thiophenol

CAS RN

175278-15-6
Record name 4-Bromo-2-(trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-15-6
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